4-(1,2,3,4,5,8-Hexahydronaphthalen-1-YL)butan-1-amine
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Overview
Description
4-(1,2,3,4,5,8-Hexahydronaphthalen-1-YL)butan-1-amine is an organic compound that belongs to the class of amines It features a hexahydronaphthalene moiety attached to a butan-1-amine chain
Preparation Methods
The synthesis of 4-(1,2,3,4,5,8-Hexahydronaphthalen-1-YL)butan-1-amine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction forms a substituted cyclohexenylmethyl ketone intermediate, which is then cyclized using phosphoric acid to yield the desired compound .
Chemical Reactions Analysis
4-(1,2,3,4,5,8-Hexahydronaphthalen-1-YL)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,2,3,4,5,8-Hexahydronaphthalen-1-YL)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4,5,8-Hexahydronaphthalen-1-YL)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(1,2,3,4,5,8-Hexahydronaphthalen-1-YL)butan-1-amine can be compared with other similar compounds such as:
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl): This compound shares a similar hexahydronaphthalene structure but differs in the substituents attached to the naphthalene ring.
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethylidene): Another related compound with a hexahydronaphthalene core but different functional groups.
The uniqueness of this compound lies in its specific amine substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62687-88-1 |
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Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
4-(1,2,3,4,5,8-hexahydronaphthalen-1-yl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,13H,3-11,15H2 |
InChI Key |
FWOUOYNSBJKPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)CC=CC2)CCCCN |
Origin of Product |
United States |
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